tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is a critical intermediate in pharmaceutical synthesis, notably in the production of Baricitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune diseases and COVID-19 . Its structure features a tert-butoxycarbonyl (Boc)-protected azetidine ring with an ethylsulfonyl group at the 3-position, which enhances reactivity in nucleophilic substitution or elimination reactions. However, traditional synthetic routes for this compound involve harmful reagents (e.g., concentrated HCl), generate mixed salt wastewater, and suffer from scalability challenges, driving demand for greener alternatives .
Properties
IUPAC Name |
tert-butyl 3-ethylsulfonylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16(13,14)8-6-11(7-8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIMJKGQSVGSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, especially in the development of inhibitors for specific enzymes or receptors.
Industry
In the chemical industry, it serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
The following analysis compares tert-butyl 3-(ethylsulfonyl)azetidine-1-carboxylate with structurally related azetidine-based intermediates, focusing on substituent effects, synthetic methods, and applications.
Structural and Functional Group Variations
Key substituents at the 3-position of the azetidine ring influence reactivity, solubility, and biological activity:
*Calculated based on molecular formula C₁₀H₁₇NO₄S.
Biological Activity
Tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is a synthetic compound belonging to the class of azetidine derivatives. Its structural uniqueness, characterized by the presence of a tert-butyl group, an ethylsulfonyl moiety, and a carboxylate functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₉NO₃S, with a molecular weight of approximately 235.30 g/mol. The compound's functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group enhances binding affinity through various interactions, including hydrogen bonding and van der Waals forces. This mechanism is crucial for its potential applications in drug design, particularly as an inhibitor for specific biological pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at diseases where these enzymes play a critical role .
- Antimicrobial Properties : Preliminary findings suggest potential antimicrobial activity, although further studies are required to establish efficacy and mechanisms .
- Cytotoxic Effects : Some studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate | Azetidine ring, methylsulfonyl group | Contains a methyl instead of ethyl sulfonyl |
| Tert-butyl 3-hydroxymethylazetidine-1-carboxylate | Azetidine ring, hydroxymethyl group | More polar due to hydroxymethyl |
| Tert-butyl 3-methanesulfonyloxymethylazetidine-1-carboxylate | Similar structure with methanesulfonic acid derivative | Different sulfonic acid derivative |
This comparison highlights how variations in functional groups can influence both chemical behavior and biological activity.
Case Studies
Case Study 1: Enzyme Interaction
A study focused on the interaction between this compound and a specific enzyme revealed that the compound binds effectively, leading to significant inhibition of enzymatic activity. This finding supports its potential use as a therapeutic agent in conditions where enzyme modulation is beneficial .
Case Study 2: Anticancer Activity
In vitro tests demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
